molecular formula C13H20N2S B5848341 N-(tert-butyl)-N'-(2-phenylethyl)thiourea

N-(tert-butyl)-N'-(2-phenylethyl)thiourea

Cat. No. B5848341
M. Wt: 236.38 g/mol
InChI Key: VHGFLRYQABMYBO-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-(2-phenylethyl)thiourea (TBPT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPT is a thiourea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-(tert-butyl)-N'-(2-phenylethyl)thiourea exerts its effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(tert-butyl)-N'-(2-phenylethyl)thiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The inhibition of these enzymes by N-(tert-butyl)-N'-(2-phenylethyl)thiourea results in the suppression of inflammation and cell proliferation, making it a potential candidate for cancer treatment and anti-inflammatory therapy.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(2-phenylethyl)thiourea has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. N-(tert-butyl)-N'-(2-phenylethyl)thiourea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N-(tert-butyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N-(tert-butyl)-N'-(2-phenylethyl)thiourea has some limitations, including its high cost and the need for careful handling due to its potential toxicity.

Future Directions

Future research on N-(tert-butyl)-N'-(2-phenylethyl)thiourea should focus on its potential applications in cancer treatment and anti-inflammatory therapy. Further studies are needed to elucidate the mechanism of action of N-(tert-butyl)-N'-(2-phenylethyl)thiourea and its effects on various cell types. In addition, studies on the pharmacokinetics and pharmacodynamics of N-(tert-butyl)-N'-(2-phenylethyl)thiourea are needed to determine its optimal dosage and administration route. Finally, the development of new synthesis methods for N-(tert-butyl)-N'-(2-phenylethyl)thiourea and its derivatives may lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

N-(tert-butyl)-N'-(2-phenylethyl)thiourea can be synthesized using various methods, including the reaction of tert-butyl isocyanate with 2-phenylethylamine followed by the reaction with thiourea. Another method involves the reaction of tert-butyl isocyanate with phenylthiourea followed by the reaction with 2-phenylethylamine. The synthesis of N-(tert-butyl)-N'-(2-phenylethyl)thiourea is a multi-step process that requires careful handling of the reactants and products to ensure the purity of the final product.

Scientific Research Applications

N-(tert-butyl)-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(tert-butyl)-N'-(2-phenylethyl)thiourea has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In agriculture, N-(tert-butyl)-N'-(2-phenylethyl)thiourea has been studied for its ability to enhance plant growth and improve crop yield. In environmental science, N-(tert-butyl)-N'-(2-phenylethyl)thiourea has been used as a chelating agent for heavy metal ions, making it a potential candidate for wastewater treatment.

properties

IUPAC Name

1-tert-butyl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-13(2,3)15-12(16)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGFLRYQABMYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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